2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
Overview
Description
“2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole” is a chemical compound with the CAS Number: 24134-26-7 . It has a molecular weight of 159.19 and its IUPAC name is 2,9-dihydro-3H-imidazo[1,2-a]benzimidazole . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
Imidazole, the core structure of “this compound”, was first synthesized by glyoxal and ammonia . The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . Recent advances in the synthesis of imidazole derivatives have focused on regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has been known to show both acidic and basic properties due to its amphoteric nature . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis
“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric compound, showing both acidic and basic properties .Scientific Research Applications
Chemosensing Applications
- Ratiometric Fluorescent Sensor for Al3+ Ions : The compound 6-imidazo-2-yl-5,6-dihydro-benzo[4,5]imidazo[1,2-c]quinazoline, related to 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole, was synthesized and used as a ratiometric fluorescent chemosensor for selective detection of aluminum ions in aqueous solutions. This sensor displayed high selectivity and sensitivity for Al3+ without interference from other relevant cations, with a detection limit of 5.3 × 10−7 M (D. Jeyanthi, M. Iniya, Karuppiah Krishnaveni, D. Chellappa, 2013).
Synthetic Chemistry
- Novel Synthesis Methods : A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach was used to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles. This method provided an efficient route for the preparation of these compounds, achieving good to excellent yields under mild conditions (L. Veltri et al., 2018).
- Transition Metal-Catalyzed Cross-Coupling Reactions : A study showcased the use of copper and palladium in catalyzed cross-coupling reactions for synthesizing N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives. This method proved efficient for producing a variety of substituted benzo[4,5]imidazo[2,1-b]thiazoles in moderate to excellent yields (G. Shen et al., 2017).
Anticancer and Antineoplastic Agents
- Synthesis of Anticancer Compounds : A research focused on synthesizing heterocyclic compounds incorporating benzo[d]imidazole, aiming to produce anti-tumor activities and kinase inhibitors. Several of these synthesized compounds exhibited high inhibitions toward various cancer cell lines and kinases (R. Mohareb et al., 2020).
- Antineoplastic Activity of Benzo[4,5]imidazo[1,2-a]pyrimidine Derivatives : A series of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives showed variable degrees of antineoplastic activity against some cancer cell lines, suggesting their potential as new antineoplastic agents (A. Abdel-Hafez, 2007).
Antimicrobial and Antibacterial Applications
- Antibacterial Activity : Synthesis and evaluation of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives were performed, showing significant antioxidant and antimicrobial activities against various bacterial strains (F. Bassyouni et al., 2012).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some imidazole derivatives can inhibit the growth of bacteria or cancer cells .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives are known to have various effects, such as inhibiting the growth of bacteria or cancer cells .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
Safety and Hazards
The safety information available indicates that “2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole” has the signal word “Warning” and hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Imidazole and its derivatives have become an important synthon in the development of new drugs . Given their broad range of chemical and biological properties, there is a great interest in the development of novel drugs that contain the imidazole ring . Future research may focus on expanding the synthetic routes for imidazole and its derived products, as well as exploring their potential applications in various fields .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Additionally, it can alter metabolic pathways within the cell, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity. These molecular interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its activity and efficacy. Additionally, long-term exposure to the compound can result in alterations in cellular function, such as changes in gene expression and metabolic activity. These temporal effects are crucial for determining the compound’s suitability for therapeutic applications and its potential side effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of specific enzymes or modulation of cellular pathways. At higher doses, it may cause toxic or adverse effects, such as cellular damage or disruption of normal cellular processes. Understanding the dosage effects is essential for determining the therapeutic window and potential risks associated with the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels within the cell. For example, the compound may inhibit an enzyme involved in a specific metabolic pathway, leading to an accumulation of substrates and a decrease in product formation. These effects on metabolic pathways are important for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and efficacy. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within the cell. These interactions can affect the compound’s availability and activity at its target sites, thereby influencing its overall therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
properties
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-a]benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-4-8-7(3-1)11-9-10-5-6-12(8)9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOYHAWYIJNVGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419891 | |
Record name | 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24134-26-7 | |
Record name | 2,9-Dihydro-3H-imidazo[1,2-a]benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24134-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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